molecular formula C9H8N4O2 B3090615 (2R)-2-phenyl-2-(1H-1,2,3,4-tetrazol-1-yl)acetic acid CAS No. 1212350-00-9

(2R)-2-phenyl-2-(1H-1,2,3,4-tetrazol-1-yl)acetic acid

Cat. No.: B3090615
CAS No.: 1212350-00-9
M. Wt: 204.19 g/mol
InChI Key: SMVWFPKUWFVUKN-MRVPVSSYSA-N
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Description

(2R)-2-phenyl-2-(1H-1,2,3,4-tetrazol-1-yl)acetic acid is a chiral compound characterized by the presence of a phenyl group and a tetrazole ring attached to an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-phenyl-2-(1H-1,2,3,4-tetrazol-1-yl)acetic acid typically involves the following steps:

    Formation of the Tetrazole Ring: This can be achieved through the cyclization of an appropriate nitrile with sodium azide under acidic conditions.

    Attachment of the Phenyl Group: The phenyl group can be introduced via a Grignard reaction or Friedel-Crafts alkylation.

    Formation of the Acetic Acid Moiety: This can be achieved through carboxylation reactions or by using acetic anhydride.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-phenyl-2-(1H-1,2,3,4-tetrazol-1-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The phenyl group can be oxidized to form phenolic derivatives.

    Reduction: The tetrazole ring can be reduced to form amine derivatives.

    Substitution: The hydrogen atoms on the phenyl ring can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents such as bromine or nitric acid.

Major Products

    Oxidation: Phenolic derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

(2R)-2-phenyl-2-(1H-1,2,3,4-tetrazol-1-yl)acetic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential as a drug candidate due to its unique structural features.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (2R)-2-phenyl-2-(1H-1,2,3,4-tetrazol-1-yl)acetic acid involves its interaction with specific molecular targets. The tetrazole ring can mimic the carboxylate group in biological systems, allowing it to interact with enzymes and receptors. This interaction can modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    (2R)-2-phenyl-2-(1H-1,2,4-triazol-1-yl)acetic acid: Similar structure but with a triazole ring instead of a tetrazole ring.

    (2R)-2-phenyl-2-(1H-1,2,3-triazol-1-yl)acetic acid: Similar structure but with a different triazole ring.

Uniqueness

The presence of the tetrazole ring in (2R)-2-phenyl-2-(1H-1,2,3,4-tetrazol-1-yl)acetic acid provides unique electronic and steric properties, making it distinct from its triazole analogs. This uniqueness can result in different biological activities and chemical reactivity, making it a valuable compound for research and development.

Properties

IUPAC Name

(2R)-2-phenyl-2-(tetrazol-1-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N4O2/c14-9(15)8(13-6-10-11-12-13)7-4-2-1-3-5-7/h1-6,8H,(H,14,15)/t8-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMVWFPKUWFVUKN-MRVPVSSYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)O)N2C=NN=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@H](C(=O)O)N2C=NN=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2R)-2-phenyl-2-(1H-1,2,3,4-tetrazol-1-yl)acetic acid
Reactant of Route 2
(2R)-2-phenyl-2-(1H-1,2,3,4-tetrazol-1-yl)acetic acid
Reactant of Route 3
(2R)-2-phenyl-2-(1H-1,2,3,4-tetrazol-1-yl)acetic acid
Reactant of Route 4
Reactant of Route 4
(2R)-2-phenyl-2-(1H-1,2,3,4-tetrazol-1-yl)acetic acid
Reactant of Route 5
Reactant of Route 5
(2R)-2-phenyl-2-(1H-1,2,3,4-tetrazol-1-yl)acetic acid
Reactant of Route 6
(2R)-2-phenyl-2-(1H-1,2,3,4-tetrazol-1-yl)acetic acid

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